molecular formula C20H23N7O B6475896 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline CAS No. 2640835-56-7

4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline

カタログ番号 B6475896
CAS番号: 2640835-56-7
分子量: 377.4 g/mol
InChIキー: KPIRZHKVZNTNSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline (4-MPQ) is a novel synthetic molecule that has been studied for its potential applications in a variety of scientific research areas. 4-MPQ has been found to possess unique properties that make it attractive for use in lab experiments, including its ability to interact with numerous proteins and its selectivity for certain types of biochemical and physiological effects.

科学的研究の応用

Herbicide Discovery:

The lead molecule ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) has demonstrated herbicidal activity against Phalaris minor , a weed commonly found in wheat crop fields. Phalaris minor has developed resistance to various herbicides, including isoproturon. Computational studies prioritized ELC5 as a promising herbicide candidate based on binding affinity and inhibition constants. Molecular dynamics simulations and binding free energy calculations confirmed its stability and favorable binding to the D1 protein of photosystem-II (PS-II) in the weed. Experimental evaluation validated ELC5’s efficacy against Phalaris minor .

LRRK2 Biology Investigation:

A series of pyrrolopyrimidines were optimized to create a highly selective and brain-penetrant compound. This compound serves as a valuable tool for studying both central and peripheral biology related to LRRK2 , a protein associated with Parkinson’s disease .

Antibacterial, Antifungal, and Antimycobacterial Activities:

Novel 4,6-disubstituted 3-phenylquinazoline derivatives were synthesized and evaluated for their biological activities. These compounds were tested for antibacterial, antifungal, antimycobacterial, and cytotoxic effects. Their potential as antimicrobial agents warrants further investigation .

Potent LRRK2 Inhibitors:

A novel series of potent LRRK2 inhibitors was discovered and optimized. The focus was on improving kinome selectivity using a surrogate crystallography approach. These inhibitors hold promise for therapeutic interventions related to Parkinson’s disease and other LRRK2-associated conditions .

Anti-Tubercular Agents:

A set of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives was designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Among these compounds, some exhibited promising results as potential anti-TB agents .

作用機序

Target of Action

Compounds with similar structures have been found to targetPhosphatidylinositol-3-kinase (PI3K) , which is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

Based on its structural similarity to other compounds, it can be inferred that it may inhibit the pi3k/akt signaling pathway . This inhibition could potentially lead to the suppression of cell proliferation and induction of apoptosis, thereby exerting anti-cancer effects.

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway . This pathway plays a crucial role in regulating cell survival, growth, proliferation, angiogenesis, metabolism, and resistance to apoptosis. Therefore, its inhibition could lead to the suppression of these processes, particularly in cancer cells where this pathway is often overactive.

Result of Action

The molecular and cellular effects of the compound’s action would likely include the suppression of cell proliferation and induction of apoptosis in cancer cells, given its potential role as a PI3K inhibitor . This could result in the reduction of tumor size and potentially the prevention of metastasis.

特性

IUPAC Name

4-[6-(4-quinazolin-4-ylpiperazin-1-yl)pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-2-4-17-16(3-1)20(22-15-21-17)27-9-7-25(8-10-27)18-5-6-19(24-23-18)26-11-13-28-14-12-26/h1-6,15H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIRZHKVZNTNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。